Dehydro Benidipine

Description

Significance of Dehydro Benidipine (B10687) as a Metabolic and Degradative Species

Studies involving human liver microsomes have identified Dehydro Benidipine as one of the two primary metabolites of Benidipine, the other being N-desbenzylbenidipine. nih.govpsu.edu The investigation of these metabolites is essential for characterizing the enzymes responsible for Benidipine's breakdown and for predicting potential drug-drug interactions. nih.gov Furthermore, the characterization of degradative products like Dehydro Benidipine is a regulatory requirement in the development and quality control of pharmaceutical products. synzeal.com

Overview of Dihydropyridine (B1217469) Metabolism and Aromatization

The metabolism of dihydropyridine-based drugs, such as Benidipine, is a subject of extensive research due to their widespread clinical use. A central metabolic pathway for these compounds is the oxidation of the 1,4-dihydropyridine (B1200194) (1,4-DHP) ring to its corresponding pyridine (B92270) derivative. mdpi.commdpi.com This aromatization process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. mdpi.com Specifically, CYP3A4 and CYP3A5 have been identified as the major enzymes responsible for the dehydrogenation of Benidipine to form Dehydro Benidipine. researchgate.netnih.gov

The aromatization of the dihydropyridine ring is not only a biological process but can also be induced by other means, such as exposure to light or certain chemical conditions. efpia.euinnovareacademics.in This oxidative transformation leads to the inactivation of the drug, as the planar pyridine ring structure is unable to bind effectively to the L-type calcium channels, the primary target of dihydropyridine drugs. mdpi.compatsnap.com The study of this aromatization reaction is therefore vital for understanding both the efficacy and the stability of dihydropyridine-based medications.

Scope and Academic Relevance of Dehydro Benidipine Investigation

The investigation of Dehydro Benidipine extends across various scientific disciplines, including pharmacology, medicinal chemistry, and analytical chemistry. In pharmacology, understanding the formation of Dehydro Benidipine provides insights into the metabolic pathways of Benidipine and the role of specific CYP enzymes. nih.govriss.kr This knowledge is critical for assessing factors that may influence drug metabolism, such as genetic polymorphisms in CYP enzymes or co-administration of other drugs. riss.kr

From a medicinal chemistry perspective, the synthesis and characterization of Dehydro Benidipine are important for its use as a reference standard in analytical methods. synzeal.com These methods are essential for quality control during the manufacturing of Benidipine and for accurately quantifying its metabolites in biological samples. researchgate.net The development of stability-indicating assays that can separate Benidipine from its degradation products, including Dehydro Benidipine, is a key area of research. researchgate.net

The academic relevance of studying Dehydro Benidipine is also tied to the broader interest in the chemistry of dihydropyridines. The aromatization reaction itself has been the subject of numerous studies, with researchers exploring various reagents and conditions to mimic the in vivo transformation. mdpi.comtandfonline.com This research contributes to a deeper understanding of the chemical properties of dihydropyridines and their derivatives.

Interactive Data Table: Key Research Findings on Dehydro Benidipine

| Research Focus | Key Finding | Primary Enzyme(s) Involved | Significance |

|---|---|---|---|

| Metabolism in Human Liver Microsomes | Dehydro Benidipine is a major metabolite formed through dehydrogenation. nih.govpsu.edu | CYP3A4, CYP3A5 researchgate.netnih.gov | Elucidates the primary metabolic pathway of Benidipine. |

| Enantiomer Metabolism | The formation of Dehydro Benidipine from (+)-α-benidipine and (-)-α-benidipine is not stereoselective. psu.edu | CYP3A4, CYP3A5 psu.edu | Suggests that factors other than metabolic rate influence the stereoselective disposition of Benidipine in vivo. nih.gov |

| Inhibition Studies | Ketoconazole, a CYP3A inhibitor, significantly decreases the formation of Dehydro Benidipine. psu.edu | CYP3A psu.edu | Confirms the major role of CYP3A enzymes in Benidipine metabolism. |

| Analytical Method Development | LC-MS/MS methods have been developed for the identification and quantification of Dehydro Benidipine. psu.edu | Not Applicable | Enables accurate measurement of Benidipine and its metabolites in research and clinical settings. |

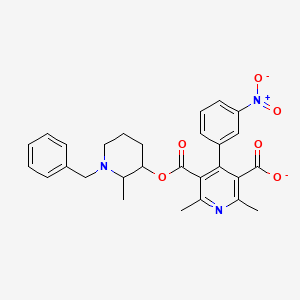

Structure

3D Structure

Propriétés

IUPAC Name |

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIOKMHDHHJMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N3O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00766977 | |

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118935-44-7 | |

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Benidipine to Dehydro Benidipine

The conversion of benidipine (B10687) to dehydro benidipine is a key metabolic step characterized by the enzymatic dehydrogenation of the dihydropyridine (B1217469) ring of the parent molecule. This transformation is an oxidation reaction that results in the aromatization of this ring structure.

Enzymatic Dehydrogenation of the Dihydropyridine Ring

The dehydrogenation of benidipine is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and play a central role in the metabolism of a vast array of xenobiotics.

Studies utilizing human liver microsomes and cDNA-expressed P450 enzymes have identified the specific isoforms responsible for the dehydrogenation of benidipine.

Research has unequivocally demonstrated that CYP3A4 and CYP3A5 are the principal enzymes mediating the formation of dehydro benidipine. Both isoforms are significant contributors to the metabolism of benidipine. Correlation analyses between the activities of various P450 enzymes and the rate of benidipine metabolite formation in human liver microsomes have shown a strong correlation with CYP3A activity.

While CYP3A4 and CYP3A5 are the main drivers of dehydro benidipine formation, the broad substrate specificity of other CYP enzymes suggests potential minor contributions from other isoforms, although these are not considered to be clinically significant.

The cytochrome P450 enzymes, particularly those in the CYP3A subfamily, exhibit broad substrate specificity, allowing them to metabolize a wide range of structurally diverse compounds, including dihydropyridine calcium channel blockers like benidipine. The reaction mechanism for the formation of dehydro benidipine involves the oxidation of the dihydropyridine ring of the benidipine molecule. This process effectively removes two hydrogen atoms, leading to the formation of a more stable aromatic pyridine (B92270) ring structure.

Quantitative Enzyme Kinetic Parameters for Dehydro Benidipine Formation

The efficiency of the enzymatic conversion of benidipine to dehydro benidipine by CYP3A4 and CYP3A5 can be described by quantitative kinetic parameters.

Determination of Michaelis-Menten Kinetics (Kₘ, Vₘₐₓ)

In the study of enzyme kinetics, the Michaelis-Menten model is frequently used to describe the relationship between the concentration of a substrate and the rate of an enzymatic reaction. This model is characterized by two key parameters: Kₘ (the Michaelis constant), which represents the substrate concentration at which the reaction rate is half of the maximum, and Vₘₐₓ (the maximum reaction velocity).

While the definitive individual Kₘ and Vₘₐₓ values for the formation of dehydro benidipine by CYP3A4 and CYP3A5 have not been detailed in prominent studies, the intrinsic clearance (CLᵢₙₜ), which is the ratio of Vₘₐₓ to Kₘ, has been determined. This parameter provides a measure of the efficiency of the enzyme at low substrate concentrations.

The intrinsic clearance for the formation of dehydro benidipine from the enantiomers of benidipine in human liver microsomes has been reported to be similar for both the (-)-α and (+)-α isomers.

Enzyme Kinetic Parameters for Dehydro Benidipine Formation

| Enzyme | Parameter | Value (from (-)-α isomer) | Value (from (+)-α isomer) | Unit |

|---|---|---|---|---|

| CYP3A4 & CYP3A5 (in Human Liver Microsomes) | Intrinsic Clearance (CLᵢₙₜ) | 0.5 ± 0.2 | 0.6 ± 0.6 | µL/min/pmol P450 |

Intrinsic Clearance (CLint) of Dehydrogenation Pathway

The intrinsic clearance (CLint) quantifies the rate of metabolism by a specific pathway. For the formation of Dehydro Benidipine from the enantiomers of Benidipine, studies using human liver microsomes have determined these values. The clearance rates for the (-)-alpha and (+)-alpha isomers are notably similar.

| Benidipine Isomer | Intrinsic Clearance (CLint) for Dehydro Benidipine Formation (μl/min/pmol P450) |

|---|---|

| (-)-alpha isomer | 0.5 ± 0.2 |

| (+)-alpha isomer | 0.6 ± 0.6 |

Data sourced from studies on human liver microsomes. researchgate.netnih.gov

Stereochemical Aspects of Dehydro Benidipine Formation

Benidipine is administered as a racemate, a mixture of its (-)-alpha and (+)-alpha isomers. nih.gov The stereochemistry of these enantiomers plays a role in their interaction with metabolic enzymes.

Enantioselective Metabolism of Benidipine to Dehydro Benidipine

Investigations into the metabolism of individual Benidipine enantiomers have sought to determine if the process is enantioselective. The intrinsic clearance (CLint) for the formation of Dehydro Benidipine from the (-)-alpha isomer was found to be very similar to that from the (+)-alpha isomer (0.5 ± 0.2 vs. 0.6 ± 0.6 μl/min/pmol P450, respectively). researchgate.netnih.gov This finding from in vitro studies with human liver microsomes suggests that the metabolic conversion to Dehydro Benidipine itself is not significantly stereoselective. nih.gov

However, in vivo studies have shown that plasma concentrations of the (+)-alpha isomer are typically higher than those of the (-)-alpha isomer after oral administration of the racemate. nih.govresearchgate.net This suggests that the stereoselective disposition of Benidipine observed in the body may be influenced by other factors beyond stereoselective metabolism, such as differences in absorption or tissue distribution. nih.govresearchgate.net

Impact of Stereochemistry on Enzymatic Efficiency

The efficiency of the enzymes responsible for Benidipine metabolism, CYP3A4 and CYP3A5, has been evaluated for each enantiomer. The total intrinsic clearance for all metabolite formation mediated by these enzymes shows minimal difference between the (-)-alpha and (+)-alpha isomers. This indicates that from an enzymatic standpoint, the efficiency of metabolism is not substantially impacted by the stereochemistry of the Benidipine isomer. nih.gov

| Enzyme | Isomer | Total Intrinsic Clearance (CLint) for Metabolite Formation (μl/min/pmol P450) |

|---|---|---|

| CYP3A4 | (-)-alpha isomer | 17.7 |

| (+)-alpha isomer | 14.4 | |

| CYP3A5 | (-)-alpha isomer | 8.3 |

| (+)-alpha isomer | 11.0 |

Data derived from studies with cDNA-expressed enzymes. researchgate.netnih.gov

These findings collectively suggest that while CYP3A4 and CYP3A5 are the primary enzymes contributing to the disposition of Benidipine, the stereochemistry of the molecule does not lead to a significant preference in the rate of its metabolic dehydrogenation to Dehydro Benidipine. nih.gov

Advanced Analytical Methodologies for Dehydro Benidipine Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating Dehydro Benidipine (B10687) from its parent compound and other related substances, ensuring accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dehydro Benidipine, particularly in the context of purity assessment and quality control. chemicea.com Reference standards of Dehydro Benidipine are routinely tested using HPLC to establish their purity, which is a critical parameter for their use in analytical method development and validation. aquigenbio.com

In specific analyses, the purity of Dehydro Benidipine has been determined to be greater than 95%, confirming its suitability as a reference material. chemicea.com A particular analysis performed at a wavelength of 210 nm reported a purity of 99.15%. lgcstandards.com In metabolic studies, HPLC is used to profile and separate Benidipine and its metabolites, including Dehydro Benidipine, from biological samples. psu.edu

Table 1: HPLC Purity Data for Dehydro Benidipine

| Parameter | Wavelength | Result | Source |

|---|---|---|---|

| Purity | Not Specified | >95% | chemicea.com |

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, offering higher resolution, increased sensitivity, and faster analysis times by using columns with smaller particle sizes. While the reviewed literature extensively covers HPLC and LC/MS for Dehydro Benidipine, specific UPLC methods dedicated solely to this compound are not detailed. However, advanced chromatographic techniques like UPLC are widely employed in modern metabolic studies, where the efficient separation of multiple metabolites, such as Dehydro Benidipine and N-debenzyl-benidipine, is crucial. tandfonline.comtandfonline.com The principles of UPLC make it a highly suitable and powerful tool for the analysis of Dehydro Benidipine, especially in complex matrices.

There is no information in the reviewed scientific literature to suggest the use of Gas Chromatography (GC) for the analysis of Dehydro Benidipine. GC is typically employed for compounds that are volatile and thermally stable. Given the high molecular weight (503.55 g/mol ) and complex structure of Dehydro Benidipine, it is likely to be non-volatile and prone to degradation at the high temperatures required for GC analysis. lgcstandards.com Therefore, liquid chromatography-based methods are the preferred approach.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and structural analysis of Dehydro Benidipine.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a primary technique for confirming the identity and structure of Dehydro Benidipine. lgcstandards.comchemicea.com It is extensively used to profile, characterize, and identify metabolites of Benidipine following incubation with human liver microsomes. psu.edu

In LC/MS analysis, Dehydro Benidipine is identified by its protonated molecular ion ([M+H]⁺). psu.edu The analysis reveals that Dehydro Benidipine has a mass-to-charge ratio (m/z) of 504. psu.edu This is two mass units less than the parent compound, Benidipine ([M+H]⁺ at m/z 506), which confirms the loss of two hydrogen atoms and the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) structure. psu.edu This conversion is a key metabolic pathway for Benidipine. psu.edutandfonline.com

Table 2: Molecular Ion Data from LC/MS Analysis

| Compound | Ion Type | Mass-to-Charge Ratio (m/z) | Implication | Source |

|---|---|---|---|---|

| Benidipine | [M+H]⁺ | 506 | Parent Compound | psu.edu |

Tandem Mass Spectrometry (MS/MS), often coupled with LC (LC/MS/MS), provides definitive structural elucidation through controlled fragmentation of the target molecule. psu.edu This technique is used to analyze the concentration of Dehydro Benidipine in biological fluids and to confirm its structure. riss.kr

For Dehydro Benidipine, the precursor ion at m/z 504 is selected and subjected to collision-induced dissociation. psu.edu This process breaks the molecule into smaller, characteristic fragment ions (product or daughter ions). psu.edu The resulting MS/MS spectrum for Dehydro Benidipine shows major daughter ions at m/z 91, 174, 285, and 313. psu.edu These fragments provide conclusive evidence for the compound's structure, confirming the presence of the benzyl (B1604629) group (m/z 91) and other key structural motifs, and verifying the oxidation of the dihydropyridine ring. psu.edu

Table 3: MS/MS Fragmentation Data for Dehydro Benidipine

| Precursor Ion (m/z) | Characteristic Daughter Ions (m/z) | Source |

|---|

Table 4: Compound Names Mentioned in the Article

| Compound Name | Chemical Name / Synonym |

|---|---|

| Dehydro Benidipine | 2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[1-(Phenylmethyl)-3-piperidinyl] Ester synzeal.comlgcstandards.comchemicea.com |

| Benidipine | (4R)-4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[(3R)-1-benzylpiperidin-3-yl] 5-methyl ester |

Identification of Characteristic Daughter Ions

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of drug metabolites like Dehydro Benidipine. In MS/MS analysis, the protonated molecule of Dehydro Benidipine, identified as the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 504, is selected and subjected to collision-induced dissociation. psu.edu This process fragments the precursor ion into several smaller, characteristic product ions, known as daughter ions.

The fragmentation pattern provides a structural fingerprint of the molecule. The MS/MS spectrum of Dehydro Benidipine reveals specific daughter ions at m/z 91, 174, 285, and 313. psu.edu The presence of these ions suggests the oxidation of the dihydropyridine ring, a key metabolic transformation from the parent compound, Benidipine. psu.edu The ion at m/z 91 corresponds to the benzyl group, while the ion at m/z 174 indicates the loss of the benzylpiperidine group. psu.edu This technique, often coupled with liquid chromatography (LC-MS/MS), allows for the selective and sensitive detection of Dehydro Benidipine in complex biological matrices. psu.eduresearchgate.net

Table 1: Characteristic Daughter Ions of Dehydro Benidipine from MS/MS Analysis

| Precursor Ion (m/z) | Characteristic Daughter Ions (m/z) | Implied Structural Fragment |

|---|---|---|

| 504 [M+H]⁺ | 313 | Suggests oxidation of the dihydropyridine ring psu.edu |

| 504 [M+H]⁺ | 285 | Suggests oxidation of the dihydropyridine ring psu.edu |

| 504 [M+H]⁺ | 174 | Loss of benzylpiperidine group psu.edu |

Spectroscopic Approaches

Spectroscopic methods are indispensable for both the quantitative analysis and the definitive structural confirmation of Dehydro Benidipine. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral data.

Spectrofluorimetry for Detection and Quantitation

Spectrofluorimetry is a highly sensitive spectroscopic technique used for quantitative analysis. While direct spectrofluorimetric methods for Dehydro Benidipine are not extensively documented, methods developed for its parent compound, Benidipine, illustrate the potential of this approach. For instance, a novel spectrofluorimetric method for Benidipine involves a derivatization reaction with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). jrespharm.com This reaction forms a fluorescent product that can be measured with high sensitivity, with excitation and emission wavelengths typically around 465 nm and 550 nm, respectively. jrespharm.com

This approach could potentially be adapted for Dehydro Benidipine. However, the structural change from a dihydropyridine ring in Benidipine to a pyridine ring in Dehydro Benidipine would need to be considered, as it could influence the reactivity with the derivatizing agent or the fluorescence properties of the resulting product. psu.edu

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including Dehydro Benidipine. Certificates of Analysis for Dehydro Benidipine reference standards confirm that NMR data conforms to its proposed chemical structure. lgcstandards.com

Detailed structural analysis is achieved through various NMR experiments, such as ¹H NMR and ¹³C NMR. researchgate.netpubcompare.ai These analyses provide information on the chemical environment of each proton and carbon atom in the molecule, allowing for a complete structural map. For instance, ¹H NMR spectra would confirm the presence of aromatic protons, methyl groups, and the benzylpiperidine moiety, while ¹³C NMR would identify the corresponding carbon atoms, including the carbonyls of the ester groups. researchgate.net The specific chemical shifts and coupling constants observed in the NMR spectra serve as definitive proof of the Dehydro Benidipine structure, distinguishing it from Benidipine and other related impurities. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The infrared spectrum of a compound is unique and serves as a molecular fingerprint.

For Dehydro Benidipine, FTIR spectroscopy can be used to identify key functional groups. researchgate.net The spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. For the parent compound, Benidipine, characteristic IR peaks are observed for N-H stretching, C=O stretching of the ester groups, and vibrations associated with the aromatic nitro group. newdrugapprovals.org For Dehydro Benidipine, the aromatization of the dihydropyridine ring would lead to the disappearance of the N-H stretch and the appearance of bands characteristic of a pyridine ring system, providing a clear method for distinguishing it from its precursor. psu.edu Near-infrared (IR) spectroscopy has also proven useful for the rapid, nondestructive identification of related compounds. nih.gov

Method Validation Parameters for Dehydro Benidipine Analysis

The validation of analytical methods used to quantify Dehydro Benidipine is critical to ensure the reliability, accuracy, and precision of the results. synzeal.comaquigenbio.com Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). ijarsct.co.innih.goveuropa.eu The key parameters evaluated during validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For related methods, linearity has been demonstrated with high correlation coefficient (r²) values, often exceeding 0.999. researchgate.netijcrt.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. cosmosscholars.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ijrar.org Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ijrar.org A %RSD of less than 2% is generally considered acceptable. cosmosscholars.combiotech-asia.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. biotech-asia.org

Table 2: Summary of Method Validation Parameters Based on Related Analyses

| Validation Parameter | Typical Finding/Acceptance Criterion | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | researchgate.netijcrt.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | cosmosscholars.com |

| Precision (% RSD) | < 2% | cosmosscholars.comijrar.orgbiotech-asia.org |

| LOD | 0.005 - 0.039 µg/mL | ijcrt.orgcosmosscholars.com |

| LOQ | 0.015 - 0.119 µg/mL | ijcrt.orgcosmosscholars.com |

| Robustness | Unaffected by minor changes in flow rate, pH, mobile phase composition | biotech-asia.org |

Synthesis and Characterization of Dehydro Benidipine As a Reference Standard

Development of Synthetic Routes for Dehydro Benidipine (B10687)

The primary route for obtaining Dehydro Benidipine is through the controlled oxidation of the parent drug, Benidipine. semanticscholar.org This process involves the aromatization of the 1,4-dihydropyridine (B1200194) ring present in the Benidipine molecule to form a stable pyridine (B92270) ring structure. semanticscholar.orgpsu.edu

This transformation is not only a key metabolic pathway but also a degradation route observed during stability studies of Benidipine under oxidative, neutral, and acidic hydrolysis, as well as thermal stress conditions. semanticscholar.org For the purpose of creating a reference standard, the synthesis is performed intentionally.

A common laboratory-scale synthesis involves the following steps:

Starting Material: Benidipine hydrochloride serves as the precursor. semanticscholar.org

Reaction Conditions: The synthesis is achieved by the aromatization of the 1,4-dihydropyridine ring of Benidipine. semanticscholar.org While specific reagents for this direct oxidation in the literature are part of proprietary process development, the formation is known to occur under oxidative stress. semanticscholar.orgresearchgate.net

Mechanism: The dihydropyridine (B1217469) ring in Benidipine loses two hydrogen atoms, leading to the formation of a more stable aromatic pyridine ring, resulting in the compound 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, also known as Dehydro Benidipine or Ben-ox impurity. semanticscholar.org

This targeted synthesis allows for the production of the impurity in sufficient quantities to be used as a reference material for analytical method development and validation. xjtu.edu.cnresearchgate.net

Table 1: Synthetic Route Overview for Dehydro Benidipine

| Step | Description | Starting Material | Key Transformation | Product |

|---|

Purification Strategies for High-Purity Dehydro Benidipine

Achieving the high purity required for a reference standard involves specific purification strategies to remove unreacted starting materials, reagents, and other by-products.

Crystallization: Following the synthesis, a common technique for purification is crystallization. The crude product residue can be crystallized using a mixture of solvents such as ethanol (B145695) and acetone. This process helps in obtaining the compound in a solid, purified form. nih.gov Other solvents like methanol, isopropanol, acetonitrile, and N,N-dimethylformamide (DMF), sometimes in combination with water, are used for purifying the parent drug and could be adapted for its impurities. googleapis.comgoogle.com

Chromatography: For achieving very high purity, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a standard method for isolating and purifying impurities like Dehydro Benidipine. A stability-indicating UPLC (Ultra-Performance Liquid Chromatography) method has been developed to separate Benidipine from its degradation products, including Dehydro Benidipine. xjtu.edu.cnnih.gov Such a method can be scaled up for preparative purposes to yield a high-purity reference material.

Table 2: Purification Techniques for Dehydro Benidipine

| Technique | Description | Solvents/Mobile Phase Examples | Purpose |

|---|---|---|---|

| Crystallization | Dissolving the crude product in a suitable solvent system and allowing it to slowly form crystals, leaving impurities in the solution. | Ethanol/Acetone mixture. nih.gov | Primary purification and isolation of the solid compound. |

| Chromatography (HPLC/UPLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Mobile phase: Phosphate buffer/acetonitrile mixture. Stationary phase: C18 columns. nih.gov | High-resolution separation to achieve >95% purity required for a reference standard. lgcstandards.com |

Comprehensive Characterization Techniques for Reference Material

Once synthesized and purified, the material must be thoroughly characterized to confirm its structure and assess its purity. This ensures its suitability as a reference standard for regulatory purposes. synzeal.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the Dehydro Benidipine standard. A typical analysis shows a purity of greater than 95%, with specific results reaching as high as 99.15%. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and structure of the compound. Dehydro Benidipine typically shows a protonated molecular ion [M+H]⁺ at m/z 504. psu.edu The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural confirmation, with characteristic daughter ions observed at m/z 91, 174, 285, and 313, which correspond to the loss of specific chemical groups and confirm the oxidation of the dihydropyridine ring. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups. The resulting spectrum must conform to the proposed structure of Dehydro Benidipine. researchgate.netlgcstandards.com

Table 3: Analytical Characterization Data for Dehydro Benidipine Reference Standard

| Technique | Parameter | Result/Finding | Reference |

|---|---|---|---|

| Appearance | Physical State | Colorless to Light Yellow Gel / Pale Yellow Sticky Gel | lgcstandards.com |

| Molecular Formula | - | C₂₈H₂₉N₃O₆ | lgcstandards.compharmaffiliates.com |

| Molecular Weight | - | 503.55 g/mol | lgcstandards.compharmaffiliates.com |

| HPLC | Purity | >95% (typical specification), 99.15% (example result at 210 nm) | lgcstandards.com |

| Mass Spectrometry (MS) | [M+H]⁺ | Conforms to structure, m/z 504 | psu.edulgcstandards.com |

| MS/MS | Daughter Ions | m/z 91, 174, 285, 313 | psu.edu |

| NMR | Structure Confirmation | Conforms to the chemical structure of Dehydro Benidipine | lgcstandards.com |

| Solubility | - | Slightly soluble in DMSO and Methanol | lgcstandards.com |

Theoretical and Computational Chemistry Studies of Dehydro Benidipine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are computational techniques used to predict the electronic structure and properties of molecules. nih.govresearchgate.net These calculations allow researchers to understand molecular geometry, energy levels, and reactivity without the need for empirical data. nih.gov While specific DFT studies focusing exclusively on dehydro benidipine (B10687) are not widely available, the principles can be understood from studies on its parent compound, benidipine, and related structures. bas.bg DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic properties. vjst.vn

Molecular orbital (MO) analysis is a fundamental component of quantum chemical calculations that describes the electronic structure of a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and electronic properties. vjst.vn

For dehydro benidipine, the aromatization of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring leads to a significant change in its electronic structure compared to benidipine. The planar pyridine ring has a delocalized π-electron system, which alters the energy levels of the molecular orbitals. A theoretical analysis would likely show a different HOMO-LUMO gap for dehydro benidipine, reflecting its altered stability and reactivity profile compared to the parent drug.

DFT can be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP), which maps the electron density to reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. vjst.vn This information is invaluable for predicting sites susceptible to metabolic attack. bas.bg

The formation of dehydro benidipine itself is a result of metabolic activity at a susceptible site on the parent benidipine molecule. The dehydrogenation of the 1,4-dihydropyridine (B1200194) ring is a primary metabolic pathway for many drugs in this class. researchgate.net This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. psu.eduresearchgate.netnih.gov Computational studies on benidipine have aimed to identify the most probable sites for radical attack, confirming the dihydropyridine ring's susceptibility. bas.bg Once formed, the aromatic pyridine ring of dehydro benidipine presents a different set of reactive sites, characterized by the altered electron distribution of the stable aromatic system.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov Molecular dynamics (MD) simulations, in particular, allow for the study of the physical motion of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-protein complexes. nih.govfrontiersin.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their associated energies. drugdesign.org A molecule's conformation is critical to its ability to interact with biological targets.

A key structural difference between benidipine and dehydro benidipine lies in the conformation of the central heterocyclic ring.

Benidipine : The 1,4-dihydropyridine ring is non-planar and typically adopts a flattened boat-like conformation. This ring has a degree of flexibility.

Dehydro Benidipine : The corresponding ring is a fully aromatic pyridine ring. This ring is planar and rigid due to the delocalized π-electron system.

This fundamental difference in shape and rigidity is a defining feature of dehydro benidipine and is central to its altered pharmacological profile. Any conformational flexibility in dehydro benidipine would primarily arise from the rotation of its side chains.

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a ligand when bound to a target protein. ui.ac.iddovepress.com It is widely used to understand drug-enzyme interactions, particularly in the context of metabolism. rsc.org

Dehydro benidipine is a product of the metabolic action of CYP3A4 and CYP3A5 on benidipine. researchgate.netnih.gov Docking simulations can be used to model how the parent drug, benidipine, fits into the active site of these cytochrome P450 enzymes. Such studies provide insights into the specific amino acid residues that interact with the drug, facilitating its metabolic transformation. While specific docking studies for the metabolite dehydro benidipine are not detailed in the literature, data from studies on the parent compound illustrate the utility of this approach. For instance, docking simulations of benidipine with another metabolic enzyme, CYP2J2, have been performed to predict its binding effectiveness. nii.ac.jp

Interactive Table: Example of Docking Simulation Data for Benidipine

| Ligand | Enzyme | Docking Energy (U value, kcal/mol) | Reference |

|---|---|---|---|

| Benidipine | CYP2J2 | -28.0 | nii.ac.jp |

The energy value indicates the predicted binding affinity; more negative values suggest stronger binding. nii.ac.jp

Similar docking simulations for dehydro benidipine could be employed to determine if it remains bound to CYP enzymes after its formation, potentially acting as an inhibitor, or to explore its interactions with other biological targets.

Structure-Activity Relationship (SAR) Studies Applied to Dehydrogenated Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For the 1,4-dihydropyridine class of calcium channel blockers, the integrity of the dihydropyridine ring is a well-established requirement for their primary pharmacological effect.

The metabolic conversion of benidipine to its dehydrogenated derivative, dehydro benidipine, is a critical event from an SAR perspective. The key findings are:

Loss of the Pharmacophore : The 1,4-dihydropyridine moiety is considered the essential pharmacophore responsible for calcium channel antagonism.

Aromatization Leads to Inactivity : The oxidation (dehydrogenation) of this ring to an aromatic pyridine ring, as seen in dehydro benidipine, typically results in a significant reduction or complete loss of calcium channel blocking activity. researchgate.net This is a general principle observed across this class of drugs, where pyridine metabolites are considered less active. researchgate.net

Therefore, the dehydrogenation process is a metabolic inactivation step. SAR studies focusing on benidipine and its metabolites confirm that the specific geometry and electronic properties of the 1,4-dihydropyridine ring are essential for its therapeutic action.

Computational Prediction of Degradation Pathways and Stability

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers significant insights into the degradation pathways and stability of pharmaceutical compounds. While direct computational studies on the degradation of dehydro benidipine are not extensively documented, its formation and stability are well-characterized through the computational analysis of its parent compound, benidipine. Dehydro benidipine is the primary product of benidipine degradation, formed via the oxidation of the 1,4-dihydropyridine ring into a more stable aromatic pyridine ring. innovareacademics.inresearchgate.net

Theoretical investigations have been conducted to elucidate the mechanism of benidipine's degradation, which invariably leads to dehydro benidipine. One such study employed DFT calculations to model the photocatalytic degradation of benidipine. bas.bg This research aimed to identify the most susceptible sites for radical attack and predict the most probable degradation pathways by calculating the energies of the molecule and its potential fragments. bas.bg

The geometric optimization of the benidipine molecule was performed using the Gaussian 09 program at the B3LYP/6-31G(d) level of theory. bas.bg This level of theory combines the Becke, 3-parameter, Lee-Yang-Parr hybrid functional with a 6-31G(d) basis set to provide a robust description of the electronic structure and geometry of the molecule. The study confirmed the ground-state and transition-state structures through frequency analyses. bas.bg

The computational analysis focused on predicting the reaction pathways following an attack by a hydroxyl (•OH) radical, a common process in oxidative degradation. By calculating the thermodynamic properties of the resulting fragments, researchers can predict the favorability of different degradation routes. The stability of the parent molecule and its degradation products is assessed by comparing their total energies and Gibbs free energies; a lower energy value corresponds to a more stable structure. bas.bg

One study presented the calculated energy, enthalpy, and Gibbs free energy values for benidipine and its predicted fragments, providing a thermodynamic basis for its degradation pathways. bas.bg

Table 1: Calculated Thermodynamic Properties of Benidipine and Its Fragments via DFT (Data sourced from Karasakal et al., 2018) bas.bg

| Molecule | Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Benidipine | -1069012.515 | -1068609.154 | -1068676.829 |

| Fragment 1 | -926021.799 | -925648.345 | -925709.257 |

| Fragment 2 | -742038.567 | -741798.939 | -741847.870 |

| Fragment 3 | -327727.700 | -327551.055 | -327582.649 |

| Fragment 4 | -72611.831 | -72692.532 | -72709.473 |

These computational findings support experimental observations from forced degradation studies, which show that benidipine degrades under oxidative, acidic, and alkaline conditions. bas.bgtandfonline.com The formation of the aromatic pyridine structure of dehydro benidipine is a thermodynamically favorable outcome of this degradation. The stability of this aromatic ring is significantly greater than that of the dihydropyridine ring in the parent molecule. While these computational models effectively predict the formation of dehydro benidipine, further theoretical studies focusing specifically on its subsequent degradation pathways and long-term stability are limited in the available literature.

Dehydro Benidipine As a Degradation Product and Impurity of Benidipine

Formation Mechanisms of Dehydro Benidipine (B10687) under Stress Conditions

Forced degradation studies are instrumental in elucidating the pathways through which Dehydro Benidipine is formed. These studies subject Benidipine to harsh conditions, including oxidation, hydrolysis across a range of pH values, and elevated temperatures, to accelerate the degradation process and identify potential impurities. semanticscholar.orgnih.gov

Oxidative Degradation Pathways

Oxidative stress is a primary factor leading to the formation of Dehydro Benidipine. semanticscholar.orgresearchgate.net The dihydropyridine (B1217469) ring of the Benidipine molecule is susceptible to oxidation, which results in the loss of two hydrogen atoms and the subsequent aromatization to a more stable pyridine (B92270) ring, forming Dehydro Benidipine. innovareacademics.in

In comprehensive forced degradation studies, Benidipine has been shown to be particularly labile under oxidative conditions. semanticscholar.org A study by Kushwah et al. (2023) subjected Benidipine to hydrogen peroxide-induced oxidation and identified a total of eight oxidative degradation products, with Dehydro Benidipine being a significant impurity. researchgate.net Similarly, research by Atici and Karlığa (2015) found that the most severe degradation of Benidipine occurred under oxidative stress, leading to the formation of the oxidized impurity, referred to as "Ben-ox," which corresponds to Dehydro Benidipine. semanticscholar.orgresearchgate.net This oxidative conversion is a key pathway that must be controlled during synthesis and storage. semanticscholar.org

The primary oxidative degradation pathway is the aromatization of the dihydropyridine ring. researchgate.netresearchgate.net This process is not only a consequence of exposure to oxidizing agents but can also be observed under other stress conditions that promote oxidative processes, such as thermal stress and hydrolysis. semanticscholar.org

Influence of pH and Temperature on Formation

The formation of Dehydro Benidipine is significantly influenced by both pH and temperature. Stress testing reveals that Benidipine degrades under hydrolytic conditions (acidic, neutral, and alkaline) and thermal stress, with Dehydro Benidipine being a notable degradation product. semanticscholar.orgresearchgate.net

One study demonstrated that under neutral and acidic hydrolysis, as well as thermal conditions, Benidipine was oxidized to form the Dehydro Benidipine impurity ("Ben-ox"). semanticscholar.orgresearchgate.net This indicates that even in the absence of strong oxidizing agents, conditions of heat and specific pH ranges can facilitate the oxidative degradation pathway. While a detailed kinetic analysis of formation rates at varying pH and temperatures is not extensively documented in publicly available literature, the qualitative results from forced degradation studies underscore the importance of these factors.

The following table summarizes the conditions under which Dehydro Benidipine (Ben-ox) formation was observed in a stress testing study.

| Stress Condition | Reagent/Parameters | Duration | Observation |

| Acid Hydrolysis | 1 M HCl | 2 hours at 80°C | Formation of Ben-ox impurity |

| Neutral Hydrolysis | Water | 2 hours at 80°C | Formation of Ben-ox impurity |

| Base Hydrolysis | 1 M NaOH | 2 hours at 80°C | No formation of Ben-ox |

| Oxidation | 30% H₂O₂ | 2 hours at 80°C | Most significant formation of Ben-ox and another degradation product |

| Thermal Degradation | Solid state | 48 hours at 105°C | Formation of Ben-ox impurity |

| Photostability | UV light (254 nm) & Cool white fluorescent lamp | 7 days | Photo-stable, no degradation observed |

| Data sourced from Atici & Karlığa (2015) semanticscholar.org |

Analytical Control Strategies for Dehydro Benidipine Impurity

To ensure the purity and quality of Benidipine, robust analytical methods are required to detect, quantify, and control the levels of Dehydro Benidipine and other impurities. Stability-indicating assay methods (SIAMs) are crucial for this purpose. nih.govresearchgate.net These methods can separate the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the analytical control of Dehydro Benidipine. semanticscholar.orgnih.gov A study by Atici and Karlığa (2015) developed a stability-indicating UPLC assay method for Benidipine and its impurities. nih.gov Another comprehensive study by Kushwah et al. (2023) established an HPLC method capable of separating 14 different degradation products of Benidipine, including Dehydro Benidipine, and characterized them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net

Key parameters of a validated UPLC method for the analysis of Benidipine and its impurities are detailed below.

| Parameter | Specification |

| Column | Waters Acquity BEH Shield RP18 (100 mm×2.1 mm, 1.7 μm) |

| Mobile Phase | Phosphate-buffer/acetonitrile (60/40) mixture |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 237 nm |

| Injection Volume | 1 µL |

| Column Temperature | 30 °C |

| Data sourced from Atici & Karlığa (2015) semanticscholar.org |

This method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness, ensuring its suitability for routine quality control and stability studies. semanticscholar.orgresearchgate.net The specificity of the method ensures that peaks corresponding to degradation products, such as Dehydro Benidipine, are well-resolved from the main Benidipine peak. nih.govresearchgate.net

Stability Studies of Benidipine and the Generation of Dehydro Benidipine

Stability testing provides critical information on how the quality of a drug substance is affected by environmental factors over time. nih.gov For Benidipine, these studies are essential for determining appropriate storage conditions and establishing a retest period. nih.gov

Long-term and accelerated stability studies have been conducted on Benidipine hydrochloride. semanticscholar.org In one such study, samples were stored under accelerated conditions (40°C ± 2°C and 75% ± 5% relative humidity) for 6 months and long-term conditions (25°C ± 2°C and 60% ± 5% relative humidity) for 24 months. semanticscholar.org The results indicated that Benidipine was stable under both accelerated and long-term storage conditions, with no significant increase in impurities, including the oxidized impurity (Dehydro Benidipine). semanticscholar.orgnih.gov

The table below presents the results from a stress testing study, quantifying the degradation of Benidipine and the formation of impurities under various conditions. The "Ben-ox" impurity is the oxidized form, Dehydro Benidipine.

| Stress Condition | % Assay of Benidipine | % Ben-ox (Dehydro Benidipine) | % Total Impurities | Mass Balance (%) |

| Initial (Unstressed) | 99.9 | 0.04 | 0.10 | 100.0 |

| Acid Hydrolysis | 98.5 | 1.30 | 1.55 | 100.1 |

| Base Hydrolysis | 99.8 | Not Detected | 0.15 | 100.0 |

| Neutral Hydrolysis | 99.2 | 0.65 | 0.75 | 99.9 |

| Oxidation | 89.6 | 1.45 | 10.55 | 100.2 |

| Thermal Degradation | 99.7 | 0.12 | 0.25 | 99.9 |

| Photostability | 99.9 | 0.04 | 0.10 | 100.0 |

| Data derived from Atici & Karlığa (2015) semanticscholar.org |

These findings confirm that while Benidipine is susceptible to degradation under specific stress conditions, particularly oxidation, it remains stable when stored under recommended long-term and accelerated conditions, which is crucial for ensuring the quality and shelf-life of the drug product. semanticscholar.orgnih.gov

Future Research Directions in Dehydro Benidipine Investigations

Elucidation of Further Mechanistic Details in Biotransformation

The biotransformation of Benidipine (B10687) to Dehydro Benidipine is a critical area for further research. It is known that Benidipine is primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, which mediate both N-debenzylation and the dehydrogenation of the dihydropyridine (B1217469) ring to form Dehydro Benidipine. nih.govresearchgate.netresearchgate.netnih.gov

However, the precise, step-by-step chemical mechanisms and the specific roles of active site residues within these enzymes in catalyzing the oxidation of the dihydropyridine ring are not fully understood. Future studies should aim to delineate these intricate mechanistic details. This could involve kinetic isotope effect studies to identify rate-determining steps and computational modeling to simulate the substrate's interaction within the enzyme's active site. A deeper understanding of these biotransformation pathways is essential for predicting potential drug-drug interactions and individual variability in metabolism. nih.gov

Advanced Spectroscopic and Structural Biology Studies of Enzyme-Metabolite Complexes

To date, a significant gap in knowledge exists regarding the three-dimensional structure of Dehydro Benidipine complexed with its metabolizing enzymes. Advanced spectroscopic techniques such as X-ray crystallography and cryo-electron microscopy could provide atomic-level insights into the binding orientation of Dehydro Benidipine within the active sites of CYP3A4 and CYP3A5.

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Förster Resonance Energy Transfer (FRET) could be employed to study the conformational dynamics of these enzyme-metabolite complexes in solution. This structural and dynamic information is invaluable for understanding the molecular basis of substrate recognition and catalysis, and could guide the design of novel drugs with improved metabolic stability.

Development of Novel Synthetic Approaches for Dehydro Benidipine and Analogs

The availability of pure Dehydro Benidipine is crucial for conducting detailed in vitro studies. While its identity as a metabolite is established, the development of efficient and scalable synthetic routes remains a key objective. synzeal.comchemicalbook.com Future research should focus on novel synthetic methodologies for Dehydro Benidipine and its analogs. This could involve exploring one-pot multicomponent reactions, such as the Hantzsch synthesis, or developing greener synthetic protocols to improve yield and reduce environmental impact. bohrium.comnih.govresearchgate.net The synthesis of a series of analogs with systematic structural modifications would also be highly valuable for structure-activity relationship (SAR) studies, helping to identify the key molecular features responsible for any observed biological activity. scholarsresearchlibrary.com

Exploration of Dehydro Benidipine's Molecular Interactions in in vitro Systems

While Benidipine's primary action is blocking L, N, and T-type calcium channels, the direct molecular targets and interactions of Dehydro Benidipine are largely unexplored. nih.govdrugbank.commedicaldialogues.in Future in vitro investigations are necessary to determine if Dehydro Benidipine retains any affinity for these calcium channels or if it interacts with other cellular targets.

Binding assays with isolated receptors and enzymes, as well as cell-based functional assays, could reveal whether Dehydro Benidipine possesses any pharmacological or off-target activity. For instance, studies on other dihydropyridine derivatives have shown potential anti-proliferative effects in cancer cell lines, suggesting a possible avenue of investigation for Dehydro Benidipine. dovepress.com Understanding these molecular interactions is fundamental to assessing the complete pharmacological profile of Benidipine and its metabolites.

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

Combining metabolomics data with transcriptomics (gene expression) and proteomics (protein expression) data can create a more complete picture of the metabolic pathways affected by Benidipine and its metabolites. This systems-level approach can help to identify novel biomarkers of drug exposure and response, and may uncover previously unknown metabolic pathways influenced by Dehydro Benidipine. tandfonline.com Such comprehensive profiling is essential for personalized medicine approaches.

Application of Artificial Intelligence and Machine Learning in Dehydro Benidipine Research

ML models can also be developed to analyze complex datasets from spectroscopic and metabolomic studies, helping to identify subtle patterns and correlations that might be missed by traditional analytical methods. laboratoriosrubio.com For example, AI could be used to predict the potential for drug-drug interactions based on the known metabolism of Benidipine and co-administered drugs. mdpi.com The application of these computational tools can accelerate the pace of research and provide valuable predictive insights into the behavior of Dehydro Benidipine.

Q & A

Q. What validated analytical methods are available for quantifying Dehydro Benidipine and its parent compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC (RP-HPLC) is the most widely validated method for quantifying Dehydro Benidipine and Benidipine Hydrochloride. Key parameters include:

-

Chromatographic Conditions : Use a C18 column with a mobile phase of diluted phosphoric acid (1:500) and methanol (1:1) at a flow rate of 1.0 mL/min. Retention times are ~4.573 min for Benidipine and ~0.75 relative retention time for Dehydro Benidipine .

-

Validation Metrics :

Q. How can researchers design stability studies to assess Dehydro Benidipine formation under stress conditions?

Methodological Answer: Stress testing should include:

- Degradation Conditions : Acid/alkaline hydrolysis (0.1–1M HCl/NaOH), oxidative stress (3% H₂O₂), thermal degradation (40–80°C), and photolytic exposure (ICH Q1B guidelines).

- Analytical Endpoints : Monitor Dehydro Benidipine as a major degradation product using HPLC with diode-array detection (DAD). Ensure no interference from excipients or co-formulated drugs (e.g., chlorthalidone) .

- Acceptance Criteria : Total impurities ≤2.0%, with Dehydro Benidipine ≤0.5% per pharmacopeial standards .

Advanced Research Questions

Q. What molecular mechanisms underlie Dehydro Benidipine’s role in Benidipine’s cardioprotective effects?

Methodological Answer: Benidipine inhibits mitochondrial cytochrome c release and caspase-9 activation, reducing post-ischemic apoptosis. To study Dehydro Benidipine’s contribution:

- In Vitro Models : Use H9c2 cardiomyocytes under hypoxia-reoxygenation. Compare apoptosis markers (TUNEL, caspase-3/9 activity) between Benidipine and Dehydro Benidipine treatments .

- Pathway Analysis : Employ Western blotting to assess ERK1/2 and p38 MAPK phosphorylation. Benidipine prolongs ERK1/2 activation, but Dehydro Benidipine’s effect on this pathway remains uncharacterized .

Q. How can conflicting pharmacokinetic data between in vitro and in vivo models of Dehydro Benidipine be resolved?

Methodological Answer:

- In Vitro-In Vivo Correlation (IVIVC) : Use compartmental modeling (e.g., NONMEM) to reconcile discrepancies. Key variables include plasma protein binding (Benidipine: >95%) and metabolite clearance rates.

- Sampling Strategy : Collect serial blood samples post-dose (0–24 hrs) in rodent models. Quantify Dehydro Benidipine using LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL .

- Statistical Harmonization : Apply ANOVA to compare AUC and Cmax across studies, adjusting for interspecies metabolic differences (e.g., CYP3A4 vs. CYP3A1/2 activity) .

Q. What advanced purification techniques are recommended for isolating Dehydro Benidipine from complex matrices?

Methodological Answer:

- Sample Preparation : Extract Dehydro Benidipine from plasma using diethyl ether in alkaline conditions (5M NaOH). Internal standards (e.g., Benidipine d5) improve recovery rates .

- Chromatographic Resolution : Use preparative HPLC with a gradient elution (acetonitrile:water + 0.1% TFA). Collect fractions at 0.75 relative retention time and confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How should researchers address contradictions in impurity profiles of Dehydro Benidipine across pharmacopeial monographs?

Methodological Answer:

-

Comparative Analysis : Tabulate acceptance criteria from JP, USP, and EP monographs. For example:

Pharmacopeia Dehydro Benidipine Limit Related Substances JP ≤0.5% Bisbenzylpiperidyl ester ≤0.5% EP ≤0.3% Total impurities ≤1.0% -

Method Harmonization : Validate a unified HPLC method using a phenyl-hexyl column to resolve co-eluting impurities (e.g., bisbenzylpiperidyl ester) .

Methodological Design Considerations

Q. What experimental frameworks are optimal for studying Dehydro Benidipine in hypertensive models?

Methodological Answer:

- Animal Models : Use spontaneously hypertensive rats (SHRs) with telemetric blood pressure monitoring. Dose Benidipine (1–3 mg/kg/day) and quantify Dehydro Benidipine in plasma .

- Clinical Translation : Design Phase I trials with healthy volunteers using a crossover design. Measure Dehydro Benidipine’s bioavailability under fed/fasted conditions, accounting for grapefruit juice interactions .

Q. How can QbD (Quality by Design) principles improve Dehydro Benidipine analytical method development?

Methodological Answer:

- Risk Assessment : Use Ishikawa diagrams to prioritize factors (e.g., mobile phase pH, column temperature).

- DoE (Design of Experiments) : Apply central composite design to optimize resolution and runtime. Response surface models predict robustness within defined method operable design regions (MODR) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.